molecular formula C13H18FNO3 B1524325 tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate CAS No. 1311320-16-7

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No. B1524325
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-LLVKDONJSA-N
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Description

“tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs . It is also used in the synthesis of different benzohydrols, which are intermediates in preparations of nefopam .


Synthesis Analysis

Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate” involve the use of ketoreductases for chiral selective reduction .

Scientific Research Applications

  • Enantiopure Synthesis

    • Field: Organic Chemistry
    • Application: Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .
    • Method: The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
    • Results: This method provides a way to synthesize enantiopure tert-butanesulfinamide .
  • Enantioselective Amine Synthesis

    • Field: Organic Chemistry
    • Application: Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines .
    • Method: A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
    • Results: On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .
  • Synthesis of N-Heterocycles via Sulfinimines

    • Field: Organic Chemistry
    • Application: Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines .
    • Method: This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
    • Results: This represents the structural motif of many natural products and therapeutically applicable compounds .
  • Synthesis of Cetirizine

    • Field: Pharmaceutical Chemistry
    • Application: Tert-butanesulfinamide has been used as an auxiliary in an asymmetric synthesis of cetirizine .
    • Method: The synthesis starts from p-chlorobenzaldehyde and phenylmagnesium bromide .
    • Results: The synthesized cetirizine is more potent than the racemic mixture of the drug .
  • Aerobic Oxidation

    • Field: Organic Chemistry
    • Application: Tert-butanesulfinamide can be used in aerobic oxidation .
    • Method: The specific method of application in aerobic oxidation varies depending on the specific reaction .
    • Results: The use of tert-butanesulfinamide in aerobic oxidation can lead to various oxidized products .
  • Annulation

    • Field: Organic Chemistry
    • Application: Tert-butanesulfinamide can be used in annulation reactions .
    • Method: The specific method of application in annulation varies depending on the specific reaction .
    • Results: The use of tert-butanesulfinamide in annulation can lead to various cyclic products .

properties

IUPAC Name

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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